5-bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. The compound features a spirocyclic structure, which is known for its stability and rigidity, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide typically involves multiple steps. One common route starts with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-ylmethanol. This intermediate is then reacted with 5-bromo-2-chlorobenzoyl chloride under basic conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation or reduction can modify the functional groups on the spirocyclic ring or the benzamide moiety.
Scientific Research Applications
5-bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide has a wide range of scientific research applications:
Biology: It is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interact with certain kinases or other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one Derivatives: These compounds are known for their selective inhibition of TYK2/JAK1, making them useful in the treatment of autoimmune diseases.
1,4-Dioxaspiro[4.5]decan-6-yl Acrylamides: These compounds are synthesized via palladium-catalyzed aminocarbonylation and have applications in organic synthesis.
Uniqueness
5-bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide stands out due to its unique combination of a spirocyclic ring and halogenated benzamide moiety. This combination provides a distinct set of chemical and biological properties that are not commonly found in other spirocyclic compounds.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrClNO3/c17-11-4-5-14(18)13(8-11)15(20)19-9-12-10-21-16(22-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPMUJYDEDCYGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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